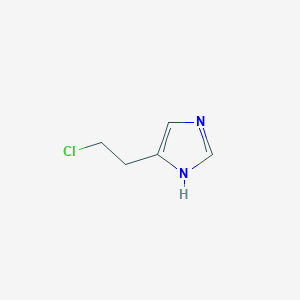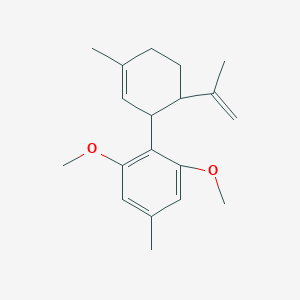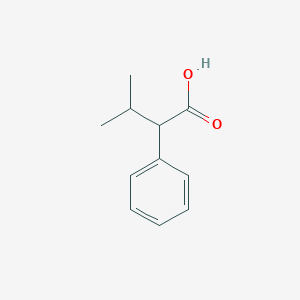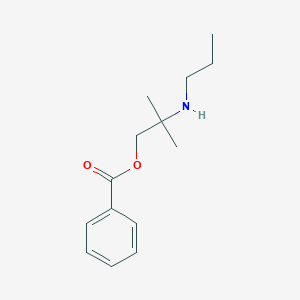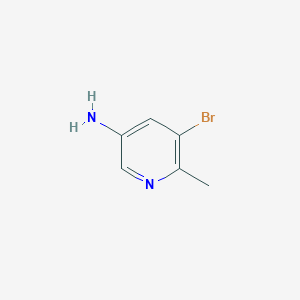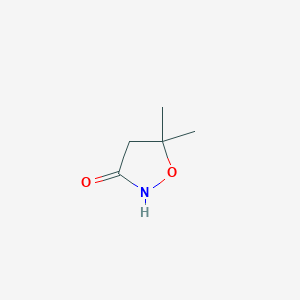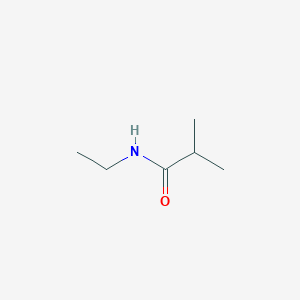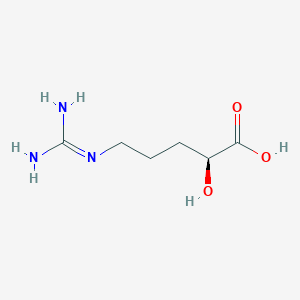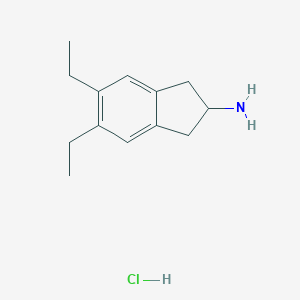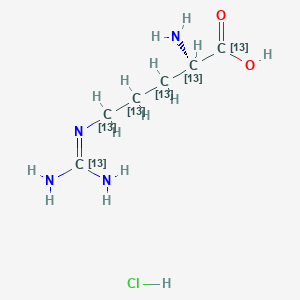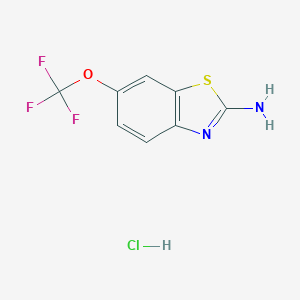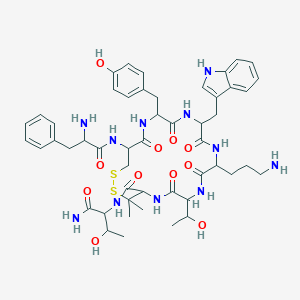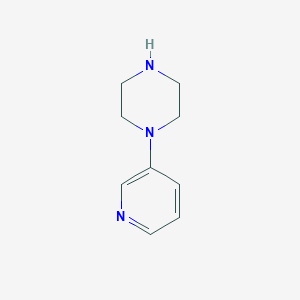
1-Pyridin-3-yl-piperazine
Vue d'ensemble
Description
1-Pyridin-3-yl-piperazine is a chemical compound and a derivative of piperazine . It is an active structural component that is used as a building block to prepare various medicinally important active molecules . Some derivatives of this substance are known to act as potent and selective α 2 -adrenergic receptor antagonists .
Synthesis Analysis
The synthesis of 1-Pyridin-3-yl-piperazine and its derivatives involves various methods. For instance, the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine provides concise access to pharmacologically active 6-(pyrazolo[1,5-a]pyridin-3-yl)pyridazinones . Another study discusses the synthesis and biological activities of pyrimidine-piperazine analogs .
Molecular Structure Analysis
The molecular structure of 1-Pyridin-3-yl-piperazine can be determined using various techniques such as X-ray diffraction and density functional theory (DFT) calculation . A study on piperazine and piperidine derivatives provides structural and molecular insights into these compounds .
Chemical Reactions Analysis
The chemical reactions involving 1-Pyridin-3-yl-piperazine are complex and can lead to the formation of various medicinally important active molecules . More research is needed to fully understand the chemical reactions of 1-Pyridin-3-yl-piperazine and its derivatives.
Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Pyridin-3-yl-piperazine can be determined using various techniques. For instance, the molecular weight of 1-Pyridin-3-yl-piperazine is 163.22 g/mol, and it has a topological polar surface area of 28.2 Ų .
Applications De Recherche Scientifique
Synthesis and Medicinal Chemistry
Novel Compound Synthesis : The synthesis of 1-(2-fluorophenyl)-3-(4-((pyridine-2-yl) methyl) piperazin-1-yl)-1H-indazole, a derivative of 1-pyridin-3-yl-piperazine, demonstrates its importance in medicinal chemistry. This compound was synthesized efficiently and characterized by spectral analysis, highlighting its potential in drug development (Balaraju, Kalyani, & Laxminarayana, 2019).
Scalable Synthesis for CNS Disorders : A scalable and facile process was established for the synthesis of N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, a Rho kinase inhibitor under investigation for central nervous system disorders. This novel procedure provides the product with high purity and can be scaled up for production, indicating the compound's significance in therapeutic applications (Wei et al., 2016).
Pharmacology and Biological Activity
Antitumor Activity : Compounds formed by two indole systems separated by a pyridine or piperazine, including derivatives of 1-pyridin-3-yl-piperazine, have shown significant antitumor activity. The pyridine derivatives were notably more active than the piperazine derivatives, suggesting their potential in cancer treatment (Andreani et al., 2008).
Memory Enhancement in Mice : The synthesis of 4-substitued piperazin-1-yl 2-[1-(pyridine-2-yl)ethoxy] acetamide and its effects on memory enhancement in mice indicates the neuropharmacological significance of these compounds. This research suggests potential applications in treating memory-related disorders (Li Ming-zhu, 2008).
Drug Metabolism and Pharmacokinetics
- Metabolism of Antipsychotic Agents : The metabolism of dopamine D(4)-selective antagonists, such as 3-([4-(4-Chlorophenyl)piperazin-1-yl]-methyl)-1H-pyrrolo-2, 3-beta-pyridine, has been studied in rats, monkeys, and humans. Understanding the metabolic pathways of such compounds is crucial for their development as safe and effective antipsychotic treatments (Zhang et al., 2000).
Safety And Hazards
Orientations Futures
The future directions in the research of 1-Pyridin-3-yl-piperazine and its derivatives involve further studies on their synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. More research is also needed to explore their potential applications in medicine and other fields .
Propriétés
IUPAC Name |
1-pyridin-3-ylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c1-2-9(8-11-3-1)12-6-4-10-5-7-12/h1-3,8,10H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNDJHEWLYGJJCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00331321 | |
| Record name | 1-Pyridin-3-yl-piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00331321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Pyridin-3-yl-piperazine | |
CAS RN |
67980-77-2 | |
| Record name | 1-Pyridin-3-yl-piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00331321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(pyridin-3-yl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

